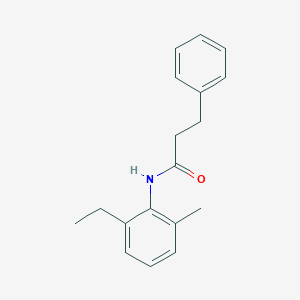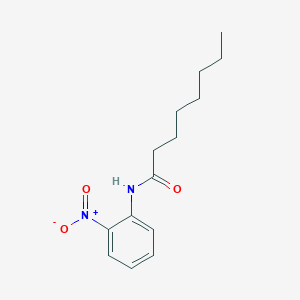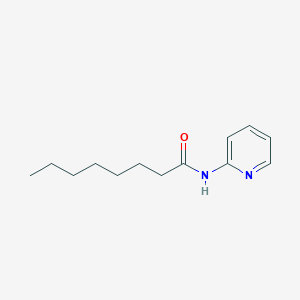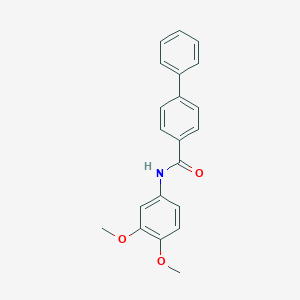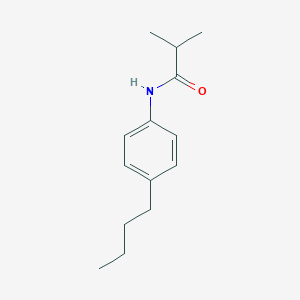
N-(4-butylphenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-butylphenyl)-2-methylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as N-phenylacetyl-4-butylaminopiperidine (NPP), and it belongs to the class of piperidine compounds.
Mécanisme D'action
The mechanism of action of NPP is not fully understood. However, it is believed to interact with the mu-opioid receptors in the brain, which are responsible for the analgesic and anesthetic effects. NPP has also been found to affect the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which play a crucial role in addiction and pain management.
Biochemical and physiological effects:
NPP has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is associated with pleasure and reward. NPP has also been found to reduce the levels of stress hormones, such as cortisol, which may help in the management of chronic pain and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
NPP has several advantages for lab experiments. It is a potent and selective mu-opioid receptor agonist, making it a useful tool for studying the mu-opioid receptor system. However, NPP has several limitations, including its relatively short half-life and the potential for tolerance and dependence.
Orientations Futures
There are several future directions for the research on NPP. One potential direction is the development of new pain management drugs based on the structure of NPP. Another potential direction is the investigation of the potential use of NPP in the treatment of addiction to opioids and other drugs. Further research is also needed to fully understand the mechanism of action of NPP and its potential side effects.
Conclusion:
N-(4-butylphenyl)-2-methylpropanamide is a promising compound that has potential applications in various fields. Its analgesic and anesthetic properties make it a potential candidate for the development of new pain management drugs, while its potential use in the treatment of addiction to opioids and other drugs is also being investigated. Further research is needed to fully understand the mechanism of action of NPP and its potential side effects.
Méthodes De Synthèse
The synthesis of NPP involves the reaction of 4-butylphenylacetic acid with piperidine and thionyl chloride. The resulting product is then treated with methylamine to obtain NPP. The yield of NPP can be improved by using a solvent-free microwave-assisted synthesis method.
Applications De Recherche Scientifique
NPP has been studied extensively for its potential applications in various fields. It has been found to possess analgesic and anesthetic properties, making it a potential candidate for the development of new pain management drugs. NPP has also been studied for its potential use in the treatment of addiction to opioids and other drugs. It has been found to reduce the withdrawal symptoms associated with opioid addiction and may help in the prevention of relapse.
Propriétés
Formule moléculaire |
C14H21NO |
|---|---|
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
N-(4-butylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C14H21NO/c1-4-5-6-12-7-9-13(10-8-12)15-14(16)11(2)3/h7-11H,4-6H2,1-3H3,(H,15,16) |
Clé InChI |
KFGGLIQIRXKWIW-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C(C)C |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B291605.png)

![N-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B291608.png)


